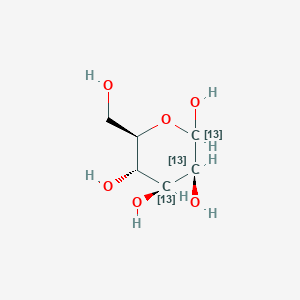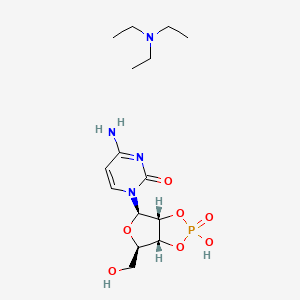
Cytidine-2',3'-cyclicMonophosphateTriethylamineSalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt is a chemical compound that plays a significant role in various biochemical and pharmaceutical applications. It is a derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA. This compound is often used in research settings to study enzymatic processes and nucleotide interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt typically involves the cyclization of cytidine monophosphate. The reaction conditions often require the presence of a strong base to facilitate the cyclization process. The compound is then neutralized with triethylamine to form the triethylamine salt. The reaction is usually carried out in an aqueous medium at controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form cytidine monophosphate.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a mild acid or base.
Oxidation: Requires oxidizing agents such as hydrogen peroxide.
Substitution: Involves nucleophiles like amines or thiols under basic conditions.
Major Products
Hydrolysis: Produces cytidine monophosphate.
Oxidation: Can yield various oxidized forms of the compound.
Substitution: Results in substituted cytidine derivatives.
Applications De Recherche Scientifique
Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt is widely used in scientific research due to its versatility:
Chemistry: Used as a model substrate for studying ribonuclease activity and nucleotide interactions.
Biology: Helps in understanding RNA processing and enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the synthesis of oligoribonucleotides and other nucleotide-based compounds
Mécanisme D'action
The mechanism of action of Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt involves its interaction with various enzymes and molecular targets. It acts as a substrate for ribonucleases, which catalyze the cleavage of the cyclic phosphate bond. This interaction is crucial for studying the kinetics and specificity of these enzymes. The compound also participates in signaling pathways involving cyclic nucleotides, influencing cellular processes such as gene expression and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine Monophosphate: A precursor to Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt, lacking the cyclic phosphate group.
Cytidine Diphosphate: Contains two phosphate groups and is involved in different biochemical pathways.
Cytidine Triphosphate: A high-energy molecule used in RNA synthesis and other cellular processes
Uniqueness
Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt is unique due to its cyclic phosphate group, which makes it a valuable tool for studying enzymatic processes and nucleotide interactions. Its ability to act as a substrate for ribonucleases sets it apart from other cytidine derivatives, providing insights into RNA processing and enzyme specificity .
Propriétés
Formule moléculaire |
C15H27N4O7P |
|---|---|
Poids moléculaire |
406.37 g/mol |
Nom IUPAC |
1-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;N,N-diethylethanamine |
InChI |
InChI=1S/C9H12N3O7P.C6H15N/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7;1-4-7(5-2)6-3/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);4-6H2,1-3H3/t4-,6-,7-,8-;/m1./s1 |
Clé InChI |
QDGSPYCPWYKWNI-IAIGYFSYSA-N |
SMILES isomérique |
CCN(CC)CC.C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)O |
SMILES canonique |
CCN(CC)CC.C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



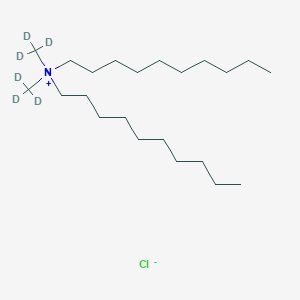
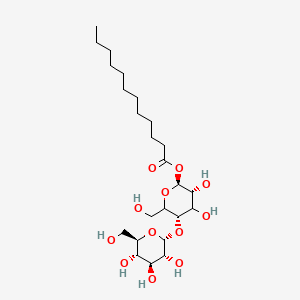
![[2R-[2alpha,6alpha,7beta(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13849191.png)
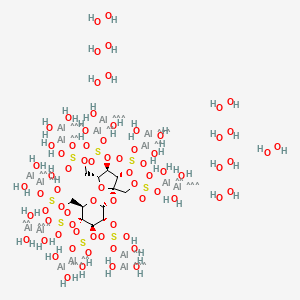
![6-Methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B13849214.png)
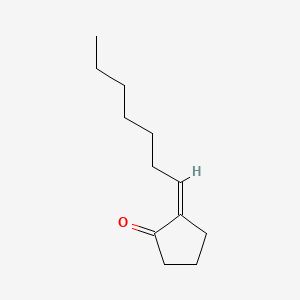

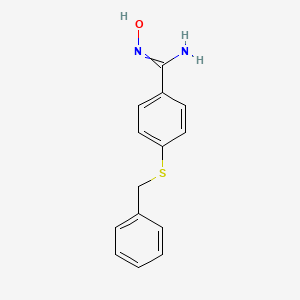
![3-(4-aminophenyl)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B13849249.png)
![4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester](/img/structure/B13849260.png)
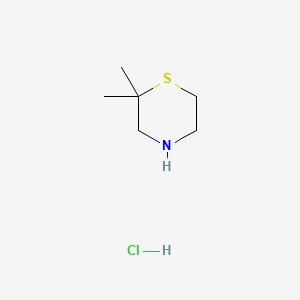
![Dexamethasone 21-[O'-(2-Hydroxyethyl)]phosphate Ester](/img/structure/B13849266.png)
